molecular formula C22H23NO6S2 B2928114 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide CAS No. 946242-78-0

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2928114
CAS No.: 946242-78-0
M. Wt: 461.55
InChI Key: SCXOESXIAXVXFW-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound provided for non-human research applications. This substance, with the CAS number 946242-78-0, has a molecular formula of C 22 H 23 NO 6 S 2 and a molecular weight of 461.55 g/mol . Its complex structure features a 4-methoxybenzenesulfonyl group, a thiophen-2-yl ethyl chain, and a 3-methoxyphenoxy acetamide moiety, making it a molecule of interest in various chemical and pharmacological research fields . The presence of both sulfonyl and acetamide functional groups suggests potential for diverse reactivity and interaction with biological targets. Compounds with sulfonamide groups are frequently investigated in medicinal chemistry for a range of biological activities . Researchers may utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S2/c1-27-16-8-10-19(11-9-16)31(25,26)21(20-7-4-12-30-20)14-23-22(24)15-29-18-6-3-5-17(13-18)28-2/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXOESXIAXVXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC(=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group may produce a sulfide derivative.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be linked to its interaction with inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The target compound shares structural similarities with several classes of acetamide derivatives. Key comparisons include:

Compound Name/Structure Key Features Biological Activity/Synthesis Insights Reference
Target Compound 4-Methoxybenzenesulfonyl, thiophen-2-yl, 3-methoxyphenoxy acetamide Inferred: Potential enzyme inhibition or receptor modulation
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () Dual thiophene rings, cyano group Intermediate for heterocyclic synthesis
N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide () Methoxyphenyl, hydroxymethyl Improved water solubility and metabolic stability
N-(4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide () Triazole core, sulfanyl group, methoxyphenyl Structural analog for sulfonyl/sulfanyl comparisons
N-[2-(Dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide () Sulfonyl group, benzothiazole, methoxy Enhanced solubility and receptor interaction potential
N-(4-(Thiophen-2-yl)thiazol-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethylthio)acetamide () Thiophene, thiazole, pyrrolidinyl Not specified; structural similarity in heterocycles
2-(2-Methoxyphenoxy)-N-[4-(5-methylisoxazol-3-yl)sulfamoylphenyl]acetamide () Methoxyphenoxy, sulfamoyl Potential enzyme inhibition (e.g., immunoproteasome)

Key Findings:

Thiophene-Containing Analogs: and highlight the role of thiophene in modulating electronic properties. The cyano group in improves reactivity for further functionalization , while the target’s thiophen-2-yl group may enhance π-π stacking in biological targets.

Methoxy Substitutions: Methoxy groups in and improve water solubility and metabolic stability compared to non-substituted analogs . However, excessive methoxy groups (e.g., ) may reduce bioavailability due to increased polarity .

Sulfonyl vs. Sulfanyl Groups :

  • The sulfonyl group in the target compound (vs. sulfanyl in and ) likely enhances binding affinity through stronger hydrogen bonding and electrostatic interactions .

Contradictions and Limitations:

  • While methoxy groups generally improve solubility (), their placement on bulky aromatic systems (e.g., ) may counteract this effect .
  • Sulfonyl-containing compounds () exhibit better receptor binding than sulfanyl analogs (), but synthetic complexity may limit their utility .

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide, identified by its CAS number 946242-78-0, is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO6S2, with a molecular weight of 431.5 g/mol. The structure includes several functional groups that contribute to its biological activity:

  • Methoxybenzenesulfonyl Group : Enhances solubility and biological interactions.
  • Thiophene Moiety : Associated with various pharmacological properties, including antitumor activity.
  • Methoxyphenoxy Acetamide Framework : May influence the compound's interaction with biological targets.

Structural Features Table

FeatureDescription
Molecular Formula C22H23NO6S2
Molecular Weight 431.5 g/mol
Functional Groups Methoxy, Sulfonyl, Thiophene

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

  • Antitumor Activity : Related to the thiophene structure, which is known for its anticancer properties.
  • Inhibition of Enzymatic Activity : Potentially affecting enzymes involved in various biochemical pathways.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : Binding to specific enzymes to inhibit or activate their functions.
  • Receptor Modulation : Interacting with cell surface or intracellular receptors to modulate their activity.
  • Gene Expression Influence : Affecting the expression of genes involved in critical cellular processes.

Study on Antitumor Activity

A study conducted by researchers evaluated the antitumor effects of various thiophene derivatives, including this compound. The results indicated a significant reduction in tumor cell viability in vitro, suggesting its potential as an anticancer agent.

Enzyme Inhibition Research

Research focused on the compound's ability to inhibit specific enzymes associated with cancer progression. The study utilized molecular docking techniques to demonstrate that the compound binds effectively to target sites on these enzymes, leading to their inhibition.

Summary of Biological Activities Table

Activity TypeObservationsReferences
AntitumorSignificant reduction in tumor cell viability
Enzyme InhibitionEffective binding to target enzymes
Receptor ModulationPotential modulation of receptor activity

Q & A

Basic: What synthetic strategies are recommended for constructing the acetamide core with dual methoxy and sulfonyl functionalities?

The synthesis of this compound involves multi-step reactions, typically starting with the preparation of intermediates such as sulfonamide and phenoxyacetamide derivatives. Key steps include:

  • Sulfonamide formation : Reacting a thiophene-containing amine with 4-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
  • Acetamide coupling : Introducing the 3-methoxyphenoxyacetamide moiety via nucleophilic substitution. For example, reacting 2-chloroacetamide derivatives with 3-methoxyphenol in the presence of potassium carbonate in DMF at room temperature .
  • Purification : Column chromatography with solvents like ethyl acetate/hexane or methanol/dichloromethane to isolate the final product .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the positions of methoxy, sulfonyl, and thiophene groups. For instance, the sulfonyl group’s electron-withdrawing effect shifts aromatic protons downfield (δ 7.5–8.0 ppm), while methoxy protons appear as singlets near δ 3.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • X-ray Crystallography : Optional but definitive for resolving steric effects or conformational isomerism, particularly around the sulfonyl-thiophene junction .

Advanced: How can researchers address contradictions in biological activity data across different studies?

Discrepancies in activity profiles (e.g., enzyme inhibition vs. cellular toxicity) may arise from:

  • Purity variability : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMF) using GC-MS .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, hypoglycemic activity in was tested in Wistar rats under controlled glucose levels, which may not translate to human cell models .
  • Structural analogs : Compare results with structurally related compounds (e.g., thiophene vs. furan substitutions) to identify pharmacophore dependencies .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with sulfonyl-binding enzymes (e.g., tyrosine kinases). The methoxy groups may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic residues .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity data from analogs in and to optimize potency .
  • MD Simulations : Assess stability of the sulfonyl-thiophene linkage in aqueous environments (e.g., explicit solvent models in GROMACS) .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

  • Storage : Protect from light and moisture by storing at –20°C in amber vials under nitrogen. The sulfonyl group is prone to hydrolysis in humid conditions .
  • Handling : Use gloveboxes for weighing to prevent oxidation of the thiophene ring. Confirm stability via periodic TLC or HPLC checks .

Advanced: How can researchers optimize reaction yields for the sulfonamide intermediate?

  • Solvent selection : Replace dichloromethane with THF or acetonitrile to improve solubility of the thiophene amine .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, reducing reaction time from 24h to 6h .
  • Workup optimization : Use aqueous NaHCO₃ instead of HCl to minimize decomposition of acid-sensitive intermediates .

Advanced: What strategies validate the compound’s role in modulating specific signaling pathways?

  • Western Blotting : Test phosphorylation levels of downstream targets (e.g., Akt or ERK) in cell lysates after treatment .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects linked to the sulfonyl moiety .
  • Gene Knockdown : Use siRNA to silence putative targets (e.g., sulfotransferases) and assess rescue of the compound’s activity .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale isolation .
  • Exothermic reactions : Control temperature during sulfonylation using jacketed reactors to prevent decomposition .
  • Cost analysis : Compare commercial vs. in-house synthesis of 4-methoxybenzenesulfonyl chloride to reduce expenses .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic studies of this compound?

  • Tracer studies : Synthesize a ¹³C-labeled acetamide to track metabolic pathways via LC-MS .
  • Deuterated analogs : Replace methoxy hydrogens with deuterium to study CYP450-mediated demethylation using mass spectrometry .

Advanced: What structural modifications could enhance the compound’s blood-brain barrier (BBB) permeability?

  • LogP optimization : Introduce fluorine atoms to the phenyl ring to balance hydrophobicity (target LogP ~2–3) .
  • Prodrug design : Mask the sulfonyl group as a tert-butyl ester to improve passive diffusion, with enzymatic cleavage in the brain .

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